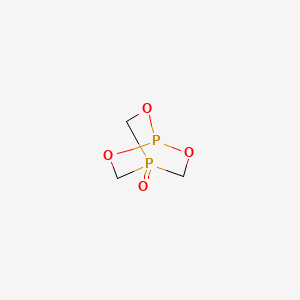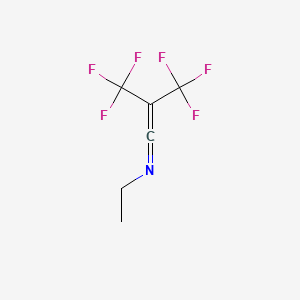
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine typically involves the reaction of ethylamine with a fluorinated precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the imine bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-one.
Reduction: Formation of N-ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine finds applications in several fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- Ethyl 3,3,3-trifluoropyruvate
- 1,1,1-Trifluoroacetone
Uniqueness
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine stands out due to its unique imine structure combined with multiple fluorine atoms. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
50260-30-5 |
|---|---|
Formule moléculaire |
C6H5F6N |
Poids moléculaire |
205.10 g/mol |
InChI |
InChI=1S/C6H5F6N/c1-2-13-3-4(5(7,8)9)6(10,11)12/h2H2,1H3 |
Clé InChI |
CAAJVARGTIGENA-UHFFFAOYSA-N |
SMILES canonique |
CCN=C=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


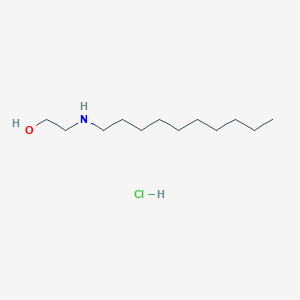
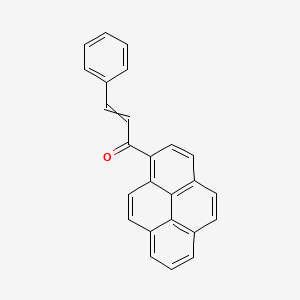
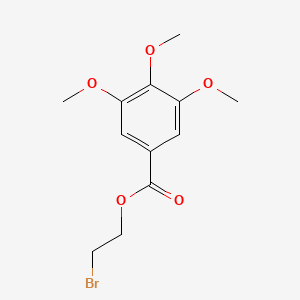
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
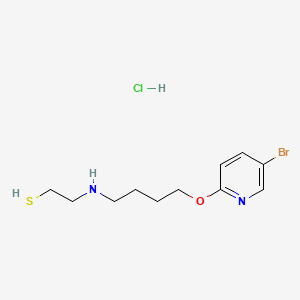
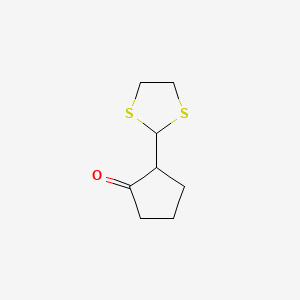
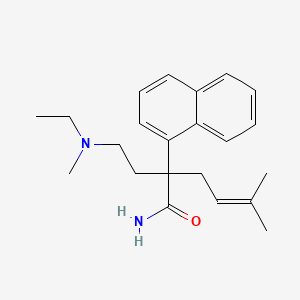
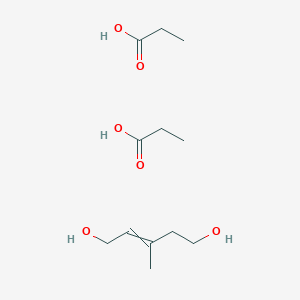

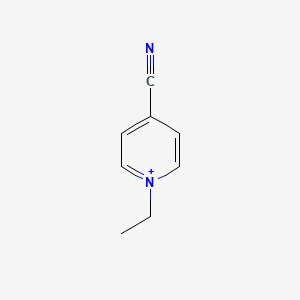
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
